4-({[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}methyl)benzoic acid
Description
Properties
IUPAC Name |
4-[[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-15(2)21-13(19)11(14(20)22-15)8-16-7-9-3-5-10(6-4-9)12(17)18/h3-6,8,16H,7H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBKTCPUVGQYHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNCC2=CC=C(C=C2)C(=O)O)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}methyl)benzoic acid typically involves multiple steps:
Formation of the Dioxane Ring: The dioxane ring is synthesized through a condensation reaction involving dimethyl ketone and a suitable diol under acidic conditions.
Amino-Methylation: The dioxane ring is then functionalized with an amino-methyl group using formaldehyde and a primary amine in the presence of a catalyst.
Coupling with Benzoic Acid: The final step involves coupling the amino-methylated dioxane with benzoic acid through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}methyl)benzoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of benzoic acid can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- The structural characteristics of the dioxane moiety contribute to its interaction with biological targets, enhancing its efficacy against tumor cells.
- Drug Development :
Materials Science Applications
-
Polymer Chemistry :
- The compound can be utilized in the synthesis of polymers with specific properties. Its functional groups allow for incorporation into polymer matrices, potentially improving thermal stability and mechanical strength .
- Research indicates that incorporating such compounds into polymer systems can lead to enhanced resistance to degradation under environmental stressors.
- Nanotechnology :
Agricultural Chemistry Applications
- Pesticide Development :
- The compound's structural features suggest potential use as a pesticide or herbicide. Its ability to interact with biological systems may allow it to function as a biocontrol agent against pests and diseases affecting crops .
- Studies have explored the synthesis of derivatives that exhibit improved efficacy and reduced toxicity to non-target organisms.
Case Studies
Mechanism of Action
The mechanism of action of 4-({[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a comparative analysis of structurally or functionally related benzoic acid derivatives:
Structural and Functional Insights
Core Heterocyclic Rings: The dioxane-dione group in the target compound contrasts with thiazolidine-dione () or pyrimidine-dione () in analogs. The dioxane-dione’s oxygen-rich structure may improve solubility compared to sulfur-containing thiazolidine-dione derivatives .
Substituent Effects :
- Methoxy/Methyl Ester Groups : Compounds with ester or methoxy substituents (e.g., ) show increased lipophilicity, favoring membrane permeability .
- Nitro/Chloro Groups : Electron-withdrawing substituents () may enhance electrophilicity, improving interactions with enzymatic nucleophiles .
Synthetic Accessibility: The target compound’s synthesis mirrors methods for dioxane-dione derivatives (e.g., condensation with 4-formylbenzoic acid) but requires precise control of spacer groups (e.g., methyleneamino vs. direct conjugation) . Azetidinone derivatives demand multi-step cyclization, increasing complexity compared to one-pot dioxane-dione condensations .
Biological Activity
The compound 4-({[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}methyl)benzoic acid (CAS No. 205448-64-2) is a derivative of benzoic acid that has garnered attention for its potential biological activities. This article explores the compound's synthesis, structural properties, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzoic acid moiety linked to a dioxane derivative. The molecular formula is , and it possesses a molecular weight of 335.31 g/mol. The structure includes:
- A dioxane ring with two carbonyl groups.
- An amino group that enhances its reactivity and potential biological interactions.
Table 1: Chemical Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C16H17N1O7 |
| Molecular Weight | 335.31 g/mol |
| CAS Number | 205448-64-2 |
| Purity | ≥97% |
Synthesis
The synthesis of this compound typically involves the reaction of 2,2-Dimethyl-1,3-dioxane-4,6-dione with methyl 4-amino-2-methoxybenzoate in the presence of suitable reagents such as trimethoxymethane. This synthetic route allows for the introduction of the dioxane moiety while maintaining the integrity of the benzoic acid structure.
Antitumor Activity
Research indicates that derivatives of benzoic acid, particularly those containing dioxane structures, exhibit significant antitumor properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest at specific phases.
Antimicrobial Effects
In addition to antitumor activity, this compound has been evaluated for its antimicrobial properties. Preliminary assays revealed that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The exact mechanism is under investigation but may involve disruption of bacterial cell walls or interference with metabolic pathways.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Cytotoxicity in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
- Antitumor Study : A specific study evaluated the efficacy of a related compound in inhibiting tumor growth in vivo using xenograft models. Results indicated a significant reduction in tumor size compared to controls, suggesting potential for therapeutic applications.
- Antimicrobial Assessment : In vitro studies assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-({[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}methyl)benzoic acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. A general approach involves reacting a 4-formylbenzoic acid derivative with a thiazolidine-2,4-dione or dioxane-based precursor under reflux conditions. For example, analogous syntheses (e.g., thiazolidinone derivatives) utilize aldehydes and active methylene compounds in ethanol or methanol with catalytic piperidine or acetic acid, achieving yields of 34–96% depending on substituents . Key variables include temperature (45–80°C), reaction time (1–26 hours), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization (ethanol/hexane) or column chromatography is recommended to isolate the product .
Q. How is the structural integrity of this compound validated, and what analytical techniques are most reliable?
- Methodological Answer : Structural confirmation requires a combination of:
- Melting Point (m.p.) Analysis : Compare observed m.p. ranges (e.g., 176–246°C for related compounds) with literature values to assess purity .
- NMR Spectroscopy : H and C NMR (DMSO-d6 or CDCl3) identify key functional groups, such as the dioxane ring (δ 3.76–3.86 ppm for methyl groups) and benzoic acid protons (δ 7.11–7.29 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
- Elemental Analysis : Verify calculated vs. experimental C, H, N percentages (e.g., deviations <0.3% indicate purity) .
Advanced Research Questions
Q. What strategies can resolve discrepancies in spectroscopic data (e.g., unexpected H NMR splitting patterns) for this compound?
- Methodological Answer : Contradictions in NMR data may arise from:
- Tautomerism : The dioxane-dione moiety may exhibit keto-enol tautomerism, altering chemical shifts. Use deuterated solvents (DMSO-d6) and variable-temperature NMR to stabilize dominant forms .
- Impurities : Trace solvents or unreacted intermediates can distort signals. Repurify via preparative HPLC or recrystallization and reacquire spectra .
- Stereochemical Effects : If chiral centers exist, employ chiral shift reagents or enantioselective synthesis to isolate isomers .
Q. How can computational chemistry (e.g., DFT) predict and rationalize the reactivity or stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can:
- Optimize Geometry : Model the compound’s 3D structure to identify steric hindrance (e.g., dimethyl groups on the dioxane ring) or electronic effects (e.g., conjugation in the benzoic acid moiety) .
- Predict Spectra : Simulate IR, NMR, or UV-Vis spectra to cross-validate experimental data. For example, compare computed vs. observed C shifts for carbonyl groups (~166–173 ppm) .
- Assess Stability : Calculate lattice energies or hydrogen-bonding networks (e.g., benzoic acid dimerization) to explain crystallization behavior .
Q. What experimental design considerations are critical for studying this compound’s bioactivity (e.g., enzyme inhibition)?
- Methodological Answer : For bioactivity assays:
- Solubility Optimization : Use DMSO or PBS buffers (pH 7.4) to dissolve the benzoic acid derivative. Pre-test solubility via turbidimetry .
- Dose-Response Curves : Include positive controls (e.g., known inhibitors) and replicate experiments (n ≥ 3) to ensure statistical significance .
- Mechanistic Studies : Pair enzyme kinetics (e.g., IC50 determination) with molecular docking to map binding interactions with target proteins (e.g., using AutoDock Vina) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
